3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione
Description
3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione is a β-diketone derivative featuring a 3-methylbenzothiazole moiety linked to the pentane-2,4-dione core via a ylidene bridge. This structural motif imparts unique electronic and steric properties, making it relevant in fluorescence probing, medicinal chemistry, and materials science. The benzothiazole group enhances π-conjugation and binding affinity to biomolecules, while the diketone backbone allows for versatile reactivity, such as cycloadditions and nucleophilic substitutions .
Properties
CAS No. |
64288-87-5 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-(3-methyl-1,3-benzothiazol-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C13H13NO2S/c1-8(15)12(9(2)16)13-14(3)10-6-4-5-7-11(10)17-13/h4-7H,1-3H3 |
InChI Key |
YOVIMCRIWSEEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1N(C2=CC=CC=C2S1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with pentane-2,4-dione. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thiazole and Benzothiazole Derivatives
- SQ7 (3-Hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) : Shares the benzothiazole-ylidene group with the target compound. SQ7 exhibits strong binding to bovine serum albumin (BSA) with a binding constant (K) of 2.1 × 10⁴ M⁻¹, attributed to hydrophobic interactions and π-π stacking. Its fluorescence quenching efficiency (Stern-Volmer constant: 1.8 × 10⁴ M⁻¹) surpasses benzoxazole analogs (e.g., SQ6), highlighting the role of sulfur in enhancing electronic delocalization .
- Compound 18c (Thiazol-2(3H)-ylidene derivative): Replaces benzothiazole with a phenylthiazole group.
Hydrazone Derivatives
- R8/R9 (3-(2-(4-Bromophenyl)hydrazineylidene)pentane-2,4-dione) : These hydrazone derivatives lack the benzothiazole ring but retain the diketone backbone. They demonstrate moderate anti-glioblastoma (GBM) activity (IC50: 0.47–0.48 µM), suggesting the hydrazineylidene group contributes to cytotoxicity .
Benzofuran Derivatives
Spectroscopic and Physicochemical Properties
NMR Spectroscopy
- Target Compound : Expected aromatic proton shifts (δ 7.1–8.2 ppm) and methyl group signals (δ 3.4–3.5 ppm) align with benzothiazole derivatives (e.g., SQ7) .
- Hydrazone Analogs (R8/R9) : Show distinct NH peaks (δ 13.0 ppm) absent in the target compound, confirming structural divergence .
Lipophilicity (LogP)
Biological Activity
3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₂S
- Molecular Weight : 298.426 g/mol
- CAS Number : 2786-70-1
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The benzothiazole structure is known for its ability to interact with microbial enzymes, potentially inhibiting their function.
- Antioxidant Properties : The presence of the benzothiazole moiety contributes to the antioxidant activity of the compound, scavenging free radicals and reducing oxidative stress in biological systems.
- Anticancer Potential : Research has shown that compounds containing the benzothiazole structure can induce apoptosis in cancer cells. This is often mediated through the inhibition of specific enzymes involved in cell proliferation.
The mechanisms through which 3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase and other oxidases.
- DNA Interaction : It has been reported that this compound can bind to DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antimicrobial Activity
A study focusing on the synthesis of benzothiazole derivatives found that several compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness at low concentrations.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzothiazole Derivative A | 5 | Staphylococcus aureus |
| Benzothiazole Derivative B | 10 | Escherichia coli |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that 3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione exhibited significant free radical scavenging activity. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed a dose-dependent response.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 3: Anticancer Potential
A recent study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that treatment with the compound led to significant cell death in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
